N'-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide: is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of hydrazine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide typically involves the following steps:
Formation of the Hydrazone: The initial step involves the condensation of 4-nitrobenzohydrazide with 1-hydroxy-2-naphthaldehyde. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation.
Purification: After the reaction is complete, the product is typically purified by recrystallization from ethanol or another suitable solvent to obtain the pure hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide involves its interaction with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]benzohydrazide: Lacks the nitro group, which may result in different reactivity and biological activity.
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-aminobenzohydrazide: Contains an amino group instead of a nitro group, which can affect its reduction and substitution reactions.
Uniqueness
N’-[(1E)-1-(1-hydroxynaphthalen-2-yl)ethylidene]-4-nitrobenzohydrazide is unique due to the presence of both the hydroxynaphthalene and nitrobenzohydrazide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H15N3O4 |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-1-(1-hydroxynaphthalen-2-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C19H15N3O4/c1-12(16-11-8-13-4-2-3-5-17(13)18(16)23)20-21-19(24)14-6-9-15(10-7-14)22(25)26/h2-11,23H,1H3,(H,21,24)/b20-12+ |
InChI Key |
UQUUDJVXKCAOTB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.